7-Methoxybenzothiazole-2-carboxaldehyde

Description

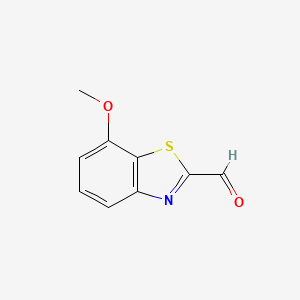

7-Methoxybenzothiazole-2-carboxaldehyde is a benzothiazole derivative characterized by a methoxy (-OCH₃) substituent at the 7-position and an aldehyde (-CHO) group at the 2-position of the benzothiazole core. The benzothiazole scaffold is a heterocyclic aromatic compound containing a benzene ring fused to a thiazole ring (a five-membered ring with sulfur and nitrogen atoms). This compound’s structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research.

Properties

IUPAC Name |

7-methoxy-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-7-4-2-3-6-9(7)13-8(5-11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLDHZFHJLLCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzothiazole-2-carboxaldehyde typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes. One common method includes the reaction of 2-aminobenzenethiol with 7-methoxybenzaldehyde under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot atom economy processes and the use of easily available reagents are preferred. For example, the cyclization of thioamide or carbon dioxide (CO2) as raw materials can be used to produce benzothiazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzothiazole-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 7-Methoxybenzothiazole-2-carboxaldehyde exhibits several promising biological activities:

Antimicrobial Activity

- Demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its efficacy suggests potential for developing new antimicrobial agents.

Anticancer Properties

- Investigated for its ability to inhibit cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and modulating enzyme activity .

Anti-inflammatory Effects

- Exhibits anti-inflammatory properties that may contribute to its therapeutic potential. The compound's mechanism involves modulation of inflammatory pathways, although specific targets require further elucidation.

Antioxidant Activity

- The compound has shown antioxidant properties, which can protect cells from oxidative stress and damage, contributing to its overall therapeutic profile.

Industrial Applications

In addition to its biological activities, this compound is utilized in various industrial applications:

- Dyes and Pigments Production : The compound serves as an intermediate in the synthesis of dyes and pigments used in textiles and coatings.

- Chemical Manufacturing : Employed in the production of other organic compounds and materials due to its unique chemical reactivity .

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction. The compound showed promise as a lead candidate for further drug development .

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential as a new class of antimicrobial agents. The study provided insights into structure-activity relationships that could guide future modifications for enhanced efficacy.

- Industrial Application Review : A comprehensive review documented the use of benzothiazole derivatives in dye manufacturing processes, emphasizing the role of this compound as a key intermediate that enhances colorfastness and stability in dyes .

Mechanism of Action

The mechanism of action of 7-Methoxybenzothiazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-Methoxybenzothiazole-2-carboxaldehyde with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and applications. Data are synthesized from the provided evidence, including similarity indices and structural analogs.

Table 1: Structural and Functional Comparison

Notes on Comparison:

Functional Group Reactivity: The aldehyde group in this compound offers nucleophilic reactivity, enabling condensation reactions (e.g., forming Schiff bases), unlike ester or carboxylic acid analogs .

Substituent Effects :

- Brominated analogs (e.g., 7-Bromobenzo[b]thiophene-2-carbaldehyde ) exhibit heavier atomic substitution, increasing molecular weight and possibly altering lipophilicity for drug delivery.

- Methyl esters (e.g., Methyl 7-methylbenzo[d]thiazole-2-carboxylate ) are less polar than aldehydes, favoring solubility in organic solvents.

Biological and Industrial Relevance: Carboxylic acid derivatives (e.g., 6-Methylbenzo[d]thiazole-2-carboxylic acid ) are precursors for antibiotics, whereas aldehydes like the target compound may serve as intermediates in antiviral or anticancer agents.

Biological Activity

7-Methoxybenzothiazole-2-carboxaldehyde is a heterocyclic organic compound recognized for its diverse biological activities. Its unique structure, characterized by a methoxy group at the 7th position and an aldehyde group at the 2nd position, enhances its reactivity and interaction with biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C9H7NO2S

- Molecular Weight : 193.22 g/mol

- Structure : The compound features a benzothiazole core, which is known for its pharmacological significance.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Anticancer Properties :

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties, which may contribute to its overall therapeutic potential. Mechanistic studies indicate that it may modulate inflammatory pathways, although specific targets remain to be fully elucidated.

- Antioxidant Activity :

The biological effects of this compound are primarily mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can disrupt cellular processes essential for cancer cell proliferation and survival.

- Cell Signaling Disruption : By interfering with cellular signaling pathways, the compound may induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Q & A

Q. What are the recommended safety protocols for handling 7-Methoxybenzothiazole-2-carboxaldehyde in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (inspected prior to use), chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- Skin/Eye Contact Prevention: Avoid direct contact; in case of exposure, rinse skin with water for 15 minutes and eyes with saline solution. Remove contaminated clothing immediately .

- Respiratory Protection: Use a respiratory filter for low exposure or a self-contained breathing apparatus for prolonged handling .

- Waste Disposal: Segregate waste and dispose via certified hazardous waste management services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions affect yields?

Methodological Answer:

- Key Routes:

- Optimization Factors:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require post-reaction purification .

- Catalysts: Use Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd) to improve regioselectivity and yield .

- Temperature Control: Maintain 60–80°C for cyclization reactions to balance speed and side-product formation .

Q. How should researchers characterize this compound to confirm structural purity?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Compare experimental ¹H/¹³C NMR shifts with literature values (e.g., methoxy protons at δ 3.8–4.0 ppm; aldehyde proton at δ 9.8–10.2 ppm) .

- IR Spectroscopy: Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .

- Elemental Analysis: Validate calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?

Methodological Answer:

- Multi-Technique Validation: Cross-check NMR, IR, and mass spectrometry data to distinguish between structural isomers or impurities .

- Crystallography: Use single-crystal X-ray diffraction to resolve ambiguous bond configurations (e.g., methoxy group orientation) .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What strategies optimize the reaction efficiency of this compound in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reaction times dynamically .

- Catalyst Screening: Test Pd, Cu, or enzyme catalysts for coupling reactions; Pd(PPh₃)₄ often improves cross-coupling yields .

- Solvent-Free Conditions: Reduce purification steps by employing microwave-assisted synthesis or ball milling for solid-state reactions .

Q. How does the methoxy group in this compound influence its reactivity in electrophilic substitution reactions?

Methodological Answer:

- Electronic Effects: The methoxy group acts as an electron-donating substituent, directing electrophiles to the para position of the benzothiazole ring .

- Steric Considerations: Bulkier electrophiles (e.g., tert-butyl) may require elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) to overcome steric hindrance .

- Case Study: Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives due to meta-directing effects of the benzothiazole core .

Q. What experimental designs evaluate the stability of this compound under varying environmental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C in inert atmospheres) .

- Photolytic Degradation: Expose to UV light (λ = 254 nm) and monitor aldehyde oxidation to carboxylic acid via HPLC .

- Humidity Tests: Store samples at 40–80% relative humidity; assess hydrolysis of the methoxy group using ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.